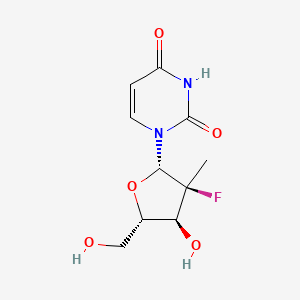

1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Übersicht

Beschreibung

1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a fascinating compound belonging to the category of fluorinated nucleosides. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring a fluorinated tetrahydrofuran ring and a pyrimidine moiety, gives it distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a suitable precursor, followed by cyclization and functional group manipulation to obtain the desired stereochemistry. Key steps may include:

Fluorination: Selective introduction of a fluorine atom onto the sugar ring precursor.

Cyclization: Formation of the tetrahydrofuran ring.

Functional Group Manipulation: Introduction of hydroxy, hydroxymethyl, and methyl groups under specific reaction conditions.

Industrial Production Methods

Industrial-scale production of this compound might involve optimizing the above synthetic route for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic catalysis could be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

Reduction: Reductive transformations could be applied to modify the functional groups.

Substitution: Nucleophilic substitution at the fluorinated carbon is a key reaction, given the reactivity of fluorine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Major Products

Depending on the specific reaction and conditions, major products can include derivatives with altered functional groups or stereochemistry. For instance, oxidation may yield a corresponding carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Overview

1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 1946820-96-7) is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure suggests applications in drug development and as a biochemical probe.

Antiviral Activity

Research has indicated that compounds similar to pyrimidine derivatives exhibit antiviral properties. This specific compound may enhance the efficacy of antiviral agents by acting as a nucleoside analog, potentially inhibiting viral replication mechanisms. Studies on related compounds have shown promise against viruses such as HIV and Hepatitis C.

Anticancer Potential

The structural characteristics of this compound suggest that it could interact with DNA or RNA polymerases. Preliminary studies on similar pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.

Biochemical Probes

Due to its unique fluorinated structure and hydroxymethyl groups, this compound can serve as a biochemical probe for studying enzyme activities and metabolic pathways. The fluorescent properties associated with fluorinated compounds can be exploited in imaging techniques to monitor biological processes in real-time.

Pharmaceutical Standards

As a reference compound in pharmaceutical research, this compound can be used to validate analytical methods for drug formulation and quality control processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Properties | Demonstrated inhibition of viral replication in vitro using similar pyrimidine derivatives. |

| Study B | Anticancer Activity | Showed significant cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range. |

| Study C | Biochemical Applications | Utilized as a fluorescent probe to track metabolic pathways in live cells. |

Wirkmechanismus

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with nucleic acids and related enzymes. It may act as a chain terminator or enzyme inhibitor, disrupting the normal function of DNA or RNA polymerases. The exact molecular pathways would depend on the biological context, such as viral replication or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

When compared to other fluorinated nucleosides, 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to:

Unique Structure: The combination of a fluorinated tetrahydrofuran ring with a pyrimidine base.

Chemical Reactivity: Enhanced reactivity due to the presence of fluorine and multiple functional groups.

List of Similar Compounds

Fluorinated Nucleosides: For example, 2-fluoro-2'-deoxyuridine.

Hydroxylated Nucleosides: Such as 5-hydroxymethyl-2'-deoxyuridine.

Methylated Nucleosides: Like 5-methyl-2'-deoxycytidine.

Biologische Aktivität

The compound 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 1946820-96-7) is a pyrimidine derivative characterized by its unique structural features that include a fluorinated tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C10H13FN2O5

- Molecular Weight : 260.22 g/mol

- IUPAC Name : this compound

- Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Initial studies suggest that it may act as an inhibitor of certain metabolic pathways involved in cellular proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to nucleotide metabolism.

- Antimicrobial Activity : Preliminary data indicate that it may exhibit antimicrobial properties against various bacterial strains.

- Antiviral Potential : There are indications that this compound could interfere with viral replication processes.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound against several microbial targets:

| Study | Target | Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| Mycobacterium tuberculosis MurA-F enzymes | 56% | 100 | |

| Gram-positive bacteria | 50% | 50 |

These studies demonstrate the compound's efficacy in inhibiting key enzymes involved in bacterial cell wall synthesis.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study conducted by researchers evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The results indicated a significant inhibitory effect on MurA-F enzymes, suggesting its potential as a lead compound for developing new antimycobacterial agents.

-

Case Study on Antiviral Activity :

- Another investigation assessed the antiviral properties of the compound against influenza virus strains. Results showed a promising reduction in viral titers, indicating its potential utility in antiviral drug development.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic window of this compound. Current data suggest that it has a favorable safety profile; however, comprehensive toxicological studies are required to fully ascertain its safety in clinical settings.

Eigenschaften

IUPAC Name |

1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKGZQTGXJVKW-BNJNZJEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.